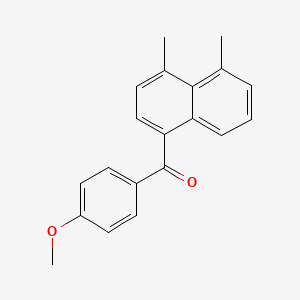

(4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone

CAS No.: 6287-97-4

Cat. No.: VC15893186

Molecular Formula: C20H18O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6287-97-4 |

|---|---|

| Molecular Formula | C20H18O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | (4,5-dimethylnaphthalen-1-yl)-(4-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C20H18O2/c1-13-5-4-6-17-18(12-7-14(2)19(13)17)20(21)15-8-10-16(22-3)11-9-15/h4-12H,1-3H3 |

| Standard InChI Key | QCQMUKGRUUUMDI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C(C2=CC=C1)C(=O)C3=CC=C(C=C3)OC)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s structure combines a naphthalene system with a methoxyphenyl group, creating a planar, conjugated system that influences its physicochemical behavior. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.356 g/mol |

| Density | 1.124 g/cm³ |

| Boiling Point | 479.2°C at 760 mmHg |

| Flash Point | 214.6°C |

| Refractive Index | 1.615 |

| LogP (Partition Coefficient) | 4.696 |

The high boiling point and refractive index reflect strong intermolecular interactions and polarizability due to the aromatic systems .

Synthesis and Manufacturing

Plausible Synthetic Routes

Although no direct synthesis is documented, two feasible pathways are proposed based on analogous methodologies :

Route 1: Friedel-Crafts Acylation

-

React 4,5-dimethylnaphthalene with 4-methoxybenzoyl chloride in the presence of .

-

The Lewis catalyst facilitates electrophilic substitution, forming the ketone bridge.

Route 2: Suzuki-Miyaura Coupling

-

Brominate 4,5-dimethylnaphthalen-1-yl methanone at the para position.

-

Couple with 4-methoxyphenylboronic acid using a palladium catalyst.

Both routes require rigorous purification via column chromatography or recrystallization to isolate the product.

Industrial Considerations

Scale-up challenges include managing exothermic reactions during acylation and ensuring regioselectivity in naphthalene functionalization. Solvent selection (e.g., toluene or dichloromethane) and catalyst recycling would be critical for cost-effective production .

Physicochemical Behavior

Solubility and Stability

The compound is expected to exhibit limited water solubility (<1 mg/mL) due to its high LogP (4.696), favoring organic solvents like ethyl acetate or dichloromethane . Stability under ambient conditions is likely high, though prolonged exposure to light or oxidizers may degrade the methoxy or ketone groups.

Thermal Properties

The elevated boiling point (479.2°C) suggests utility in high-temperature applications, such as polymer additives or heat-resistant coatings. Differential scanning calorimetry (DSC) would be required to confirm melting behavior, which is currently unreported .

Applications and Industrial Relevance

Materials Science

The extended conjugation system makes it a candidate for organic semiconductors or fluorescent probes. Computational studies (e.g., DFT) are needed to predict its electronic properties, such as HOMO-LUMO gaps.

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms.

-

Pharmacological Screening: Evaluate bioactivity in kinase inhibition or antimicrobial assays.

-

Materials Characterization: Investigate optoelectronic properties for OLED or photovoltaic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume